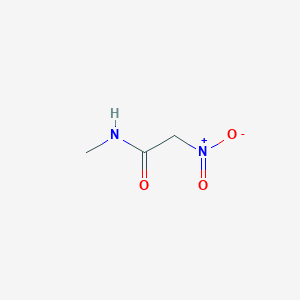

N-Methylnitroacetamide

Description

Properties

IUPAC Name |

N-methyl-2-nitroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O3/c1-4-3(6)2-5(7)8/h2H2,1H3,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGDLJRIJKYANC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222407 | |

| Record name | N-Methylnitroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72078-82-1 | |

| Record name | N-Methylnitroacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072078821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylnitroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLNITROACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL17V7RS6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of N-Methylnitroacetamide

Introduction

N-Methylnitroacetamide (C₃H₆N₂O₃) is a fascinating yet under-documented molecule that sits at the intersection of amide chemistry and energetic materials.[1] Its structure, featuring both a secondary amide and a nitro functional group, presents unique synthetic challenges and offers a rich landscape for spectroscopic characterization. This guide provides a comprehensive, field-proven framework for researchers, chemists, and drug development professionals aiming to synthesize and rigorously characterize this compound. We move beyond simple protocols to explain the underlying chemical principles, ensuring a deep and practical understanding of the entire workflow, from reaction design to structural elucidation.

Section 1: Strategic Synthesis of this compound

The synthesis of this compound is not a trivial one-pot reaction. It requires a strategic approach to form the amide bond while preserving the sensitive nitro group. Our strategy is centered on creating a highly reactive acylating agent from a nitro-containing precursor, which can then be efficiently coupled with methylamine.

Retrosynthetic Analysis & Pathway Design

A logical retrosynthetic disconnection of the target molecule breaks the amide C-N bond. This reveals two primary synthons: a methylamine cation and a nitroacetyl anion. Translating this to practical reagents, we identify methylamine and a reactive derivative of nitroacetic acid as our key starting materials. To facilitate the amide bond formation, the carboxylic acid of nitroacetic acid must be "activated" to enhance its electrophilicity. The most robust method for this activation is the conversion to an acyl chloride using thionyl chloride (SOCl₂). This intermediate, nitroacetyl chloride, is a potent electrophile primed for reaction with methylamine.

Proposed Two-Step Synthetic Pathway

The chosen pathway balances reactivity, safety, and yield.

-

Step 1: Activation of Nitroacetic Acid. Nitroacetic acid is converted to nitroacetyl chloride using thionyl chloride. This is a standard and highly effective method for creating a reactive acyl chloride.

-

Step 2: Acylation of Methylamine. The freshly prepared nitroacetyl chloride is reacted with an excess of methylamine in an appropriate solvent to form this compound. Using excess methylamine serves both as the nucleophile and as a base to neutralize the HCl byproduct, driving the reaction to completion.

dot

Caption: Interrelation of analytical techniques for structural elucidation.

Conclusion

The synthesis and characterization of this compound provide an excellent case study in modern organic chemistry, requiring careful reaction planning, execution with stringent safety protocols, and multi-faceted analytical validation. The proposed two-step synthesis via a nitroacetyl chloride intermediate is a robust and logical approach. The subsequent characterization, leveraging the combined power of NMR, IR, and Mass Spectrometry, allows for unambiguous confirmation of the molecular structure. This guide equips researchers with the foundational knowledge and practical protocols necessary to confidently work with this and structurally related compounds.

References

-

Vertex AI Search Result [2]2. INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from

-

PubChem. (n.d.). N-Methylacetamide. National Institutes of Health. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-methyl- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-methyl- Gas phase ion energetics data. NIST Chemistry WebBook. Retrieved from [Link]

-

TMP Chem. (2015, November 2). Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 1 of 2 [Video]. YouTube. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C3H6N2O3). Retrieved from [Link]

-

ResearchGate. (n.d.). The 1H NMR spectra of pure N-methylacetamide liquid. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and NMR Characteristics of N-acetyl-4-nitro, N-acetyl-5-nitro, N-acetyl-6-nitro and N-acetyl-7-nitrotryptophan Methyl Esters. National Institutes of Health. Retrieved from [Link]

-

Scribd. (n.d.). N, N Dimethylacetamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). US8163903B2 - Process for the preparation of N-[5-(3-dimethylamino-acryloyl)-2-fluoro-phenyl]-N-methyl-acetamide.

- Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.

- Google Patents. (n.d.). US3317603A - Improvement in the preparation of n-vinyl-n-methylacetamide.

Sources

An In-depth Technical Guide to N-Methylnitroacetamide (CAS No. 72078-82-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Methylnitroacetamide, a compound of significant interest in pharmaceutical analysis and drug safety. As a known impurity of Ranitidine Hydrochloride, understanding its chemical identity, synthesis, and analytical characterization is paramount for drug development professionals. This document delves into the core scientific principles and practical methodologies associated with this compound, ensuring a thorough understanding for researchers and scientists in the field.

Chemical Identity and Synonyms

This compound, with the CAS number 72078-82-1 , is a niche chemical compound primarily recognized for its association with the widely-used medication, ranitidine.[1] Its systematic IUPAC name is N-methyl-2-nitroacetamide .[2]

In the context of pharmaceutical quality control and regulatory affairs, it is commonly referred to by several synonyms, the most prominent being Ranitidine Hydrochloride Impurity H or simply Ranitidine Impurity H .[2][3] This designation underscores its importance as a specified impurity in the European Pharmacopoeia (EP) for ranitidine drug substances. Another synonym encountered in chemical literature is Nitro-essigsaeure-methylamid , a German translation of its chemical name.

The fundamental chemical structure of this compound is represented by the molecular formula C₃H₆N₂O₃ .[2] This corresponds to a molecular weight of 118.09 g/mol .[2] The structure features a methylamide group attached to a nitro-substituted acetyl group.

For computational and cheminformatics applications, the Simplified Molecular Input Line Entry System (SMILES) representation is CNC(=O)C[O-] .[2][4]

Physicochemical Properties

A comprehensive experimental characterization of the physicochemical properties of pure this compound is not extensively documented in publicly available literature. However, some key properties have been reported or can be predicted based on its structure.

| Property | Value | Source |

| CAS Number | 72078-82-1 | [1] |

| Molecular Formula | C₃H₆N₂O₃ | [2] |

| Molecular Weight | 118.09 g/mol | [2] |

| IUPAC Name | N-methyl-2-nitroacetamide | [2] |

| Density | 1.304 g/cm³ (Predicted) | [5] |

| SMILES | CNC(=O)C[O-] | [2][4] |

Note: The density is a predicted value and should be confirmed with experimental data.

The presence of both a nitro group and an amide functionality suggests that this compound is a polar molecule. Its solubility in various organic solvents would be a critical parameter for its extraction and analysis from drug matrices.

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of ethyl nitroacetate with methylamine .[5] This reaction is a nucleophilic acyl substitution where the amine nitrogen of methylamine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and formation of the corresponding N-methylamide.

Experimental Protocol: Synthesis of this compound

The following is a generalized, illustrative protocol based on standard organic synthesis principles for the amidation of esters. This protocol should be optimized and validated for specific laboratory conditions.

Materials:

-

Ethyl nitroacetate

-

Methylamine solution (e.g., 40% in water or in a suitable organic solvent)

-

Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Rotary evaporator

-

Purification apparatus (e.g., column chromatography setup)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl nitroacetate in a suitable anhydrous solvent.

-

Addition of Methylamine: While stirring the solution at room temperature, slowly add a stoichiometric excess of the methylamine solution. The reaction may be exothermic, so controlled addition is crucial.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the consumption of the starting ester and the formation of the product.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any unreacted methylamine and other water-soluble byproducts. The organic layer is then dried over an anhydrous drying agent.

-

Purification: The crude product is purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the pure this compound.

-

Characterization: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent is important to prevent the hydrolysis of the starting ester and the product amide.

-

Stoichiometric Excess of Amine: A slight excess of methylamine is often used to drive the reaction to completion.

-

Reaction Monitoring: Careful monitoring is essential to determine the optimal reaction time and prevent the formation of side products.

-

Aqueous Work-up: Washing with water effectively removes the water-soluble and basic methylamine from the reaction mixture.

-

Chromatographic Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like this compound.

Role in Drug Development: The Ranitidine Impurity

The primary significance of this compound in the pharmaceutical industry stems from its status as a known degradation product and process impurity of Ranitidine Hydrochloride .[2][3] Ranitidine, a histamine H₂-receptor antagonist, was a widely prescribed medication for treating conditions like peptic ulcers and gastroesophageal reflux disease.

Recent investigations have revealed that ranitidine can degrade to form the probable human carcinogen N-nitrosodimethylamine (NDMA) .[6] this compound, as an impurity in ranitidine, has been studied for its potential to contribute to the formation of NDMA, particularly under certain storage conditions and upon thermal degradation.[7] This has led to widespread recalls of ranitidine products and a heightened regulatory scrutiny of nitrosamine impurities in pharmaceuticals.

For drug development professionals, the control of this compound levels in any drug substance where it might arise as an impurity is a critical aspect of ensuring product safety and regulatory compliance.

Analytical Methodologies

The detection and quantification of this compound, especially at trace levels within a drug matrix, requires sensitive and specific analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of pharmaceutical impurities. A reversed-phase HPLC method with UV detection is a common approach for separating and quantifying this compound from the active pharmaceutical ingredient (API) and other impurities.

Illustrative HPLC Parameters:

-

Column: A C18 stationary phase is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed to achieve optimal separation.

-

Detection: UV detection at a wavelength where this compound exhibits significant absorbance.

-

Quantification: Quantification is achieved by comparing the peak area of this compound in a sample to that of a certified reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For highly sensitive and specific detection, particularly for confirmation of identity, LC-MS is the method of choice. The coupling of liquid chromatography with mass spectrometry allows for the separation of the analyte from the matrix, followed by its unambiguous identification based on its mass-to-charge ratio (m/z) and fragmentation pattern. This is particularly crucial for trace-level impurity analysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group attached to the nitrogen, and the methylene group adjacent to the nitro and carbonyl groups. The chemical shifts and splitting patterns of these signals would be characteristic of the molecule's structure.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the methylene carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the following functional groups:

-

N-H stretch: A band in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the secondary amide.

-

C=O stretch: A strong absorption band around 1650 cm⁻¹ due to the carbonyl group of the amide.

-

NO₂ stretch: Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically found in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Mass Spectrometry (MS)

In a mass spectrum, this compound would be expected to show a molecular ion peak corresponding to its molecular weight (118.09). The fragmentation pattern would be indicative of its structure, with characteristic losses of functional groups such as the nitro group or parts of the amide chain.

Safety and Handling

A specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative approach to handling, based on the known hazards of related chemical classes (amides and nitroalkanes), is strongly recommended.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Given its association with the formation of a probable carcinogen, all handling and disposal should be conducted with a high degree of caution and in accordance with institutional and regulatory safety protocols.

Conclusion

This compound is a chemical compound of considerable importance to the pharmaceutical industry, primarily due to its role as a critical impurity in ranitidine. A thorough understanding of its chemical properties, synthesis, and analytical detection is essential for ensuring the safety and quality of pharmaceutical products. This guide has provided a detailed overview of these aspects, offering a valuable resource for researchers, scientists, and drug development professionals. The continued investigation into the stability and reactivity of such impurities is a vital component of modern pharmaceutical science.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthetic Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmtech.com [pharmtech.com]

- 3. jfda-online.com [jfda-online.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Stability and Decomposition Pathways of N-Methylnitroacetamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-Methylnitroacetamide (CH₃CON(CH₃)NO₂) is a compound of interest due to its structural features, which include a nitroamine functionality coupled with an acetamide group. This unique arrangement of functional groups imparts specific chemical properties that are crucial for its potential applications, yet also raises important questions regarding its stability and decomposition. Understanding the conditions under which this compound remains stable and the pathways through which it decomposes is paramount for its safe handling, storage, and utilization in research and development. This guide provides a comprehensive technical overview of the current scientific understanding of this compound's stability profile, focusing on its hydrolytic, thermal, and potential photochemical decomposition pathways.

Synthesis and Spectroscopic Characterization

While a definitive, standardized protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be extrapolated from established methods for analogous N-nitro compounds and N-methylated acetamides. A common approach involves the N-methylation of a suitable acetamide precursor followed by nitration.

Proposed Synthetic Protocol

A two-step synthesis is proposed, starting from acetanilide:

-

N-Methylation of Acetanilide: Acetanilide is first deprotonated with a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The resulting anion is then reacted with a methylating agent, such as iodomethane, to yield N-methylacetanilide.

-

Nitration of N-Methylacetanilide: The N-methylacetanilide is subsequently nitrated using a nitrating agent, typically a mixture of nitric acid and sulfuric acid, under carefully controlled low-temperature conditions to introduce the nitro group onto the nitrogen atom of the amide.

Detailed Protocol:

-

Step 1: Synthesis of N-Methylacetanilide

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of acetanilide (1.0 equivalent) in anhydrous THF to the suspension.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the mixture back to 0 °C and add iodomethane (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield pure N-methylacetanilide.

-

-

Step 2: Synthesis of this compound

-

In a clean, dry round-bottom flask, dissolve the purified N-methylacetanilide (1.0 equivalent) in a suitable solvent such as acetic anhydride.

-

Cool the solution to -10 °C using an ice-salt bath.

-

Slowly add a pre-chilled mixture of fuming nitric acid (1.1 equivalents) and acetic anhydride dropwise to the solution, ensuring the temperature does not rise above -5 °C.

-

After the addition is complete, stir the reaction mixture at this temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature to obtain crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

-

Spectroscopic Characterization (Predicted)

Based on the spectroscopic data of structurally similar compounds, the following spectral characteristics for this compound can be anticipated:

-

¹H NMR:

-

A singlet corresponding to the acetyl methyl protons (CH₃CO-), expected in the range of δ 2.0-2.5 ppm.

-

A singlet corresponding to the N-methyl protons (-N(CH₃)NO₂), likely shifted downfield compared to a standard N-methyl group due to the electron-withdrawing nature of the nitro group, potentially in the range of δ 3.0-3.5 ppm.

-

-

¹³C NMR:

-

A resonance for the acetyl methyl carbon, expected around δ 20-25 ppm.

-

A resonance for the N-methyl carbon, expected around δ 30-40 ppm.

-

A resonance for the carbonyl carbon (C=O), expected in the range of δ 165-175 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band for the carbonyl (C=O) stretch, typically in the region of 1680-1720 cm⁻¹.

-

Strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂), expected around 1550-1600 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C-H stretching and bending vibrations for the methyl groups.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of C₃H₆N₂O₃.

-

Common fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the amide bond.

-

Stability of this compound

The stability of this compound is a critical parameter that dictates its handling, storage, and application. The presence of the N-nitro group significantly influences its reactivity and susceptibility to degradation under various conditions.

Hydrolytic Stability

The hydrolysis of this compound has been studied under acidic conditions, revealing a distinct decomposition pathway.

In the presence of aqueous sulfuric acid, this compound undergoes an acid-catalyzed hydrolysis.[1][2] The reaction proceeds via an AAc2 mechanism, which involves a rapid pre-equilibrium protonation of the substrate followed by a rate-limiting attack of water at the carbonyl carbon atom.[1][2] This forms a tetrahedral intermediate which then rapidly collapses to the final products.[1][2]

The proposed mechanism is as follows:

-

Protonation of the Carbonyl Oxygen: The carbonyl oxygen of this compound is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the N-methylnitroamine moiety.

-

Cleavage of the C-N Bond: The tetrahedral intermediate collapses, leading to the cleavage of the amide C-N bond and the departure of N-methylnitroamine.

-

Formation of Products: The final products of the hydrolysis are acetic acid and N-methylnitroamine.

Caption: Proposed AAc2 mechanism for the acid-catalyzed hydrolysis of this compound.

It is noteworthy that N-nitroamides are hydrolyzed exclusively via cleavage of the amide C-N bond.[1]

Thermal Stability

Direct experimental data from techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for this compound are not available in the public domain. However, based on the behavior of other nitro compounds and amides, some predictions can be made.

The presence of the N-nitro group is expected to significantly lower the thermal stability of the molecule compared to N-methylacetamide. N-nitro compounds are known to be energetic materials, and their decomposition is often exothermic.

Computational studies on the gas-phase decomposition of related N-diacetamides suggest that a plausible thermal decomposition mechanism could involve a six-membered transition state with the extraction of an α-hydrogen from one of the methyl groups by the carbonyl oxygen. However, for this compound, other pathways are likely to be more dominant due to the weaker N-NO₂ bond.

A probable primary decomposition step is the homolytic cleavage of the N-NO₂ bond to form a methyl acetamido radical and a nitrogen dioxide radical:

CH₃CON(CH₃)NO₂ → CH₃CON(CH₃)• + •NO₂

Following this initial step, a cascade of secondary reactions would likely occur, leading to the formation of a complex mixture of smaller gaseous products.

Caption: A plausible initial step in the thermal decomposition of this compound.

Based on the decomposition of other nitro compounds, the final decomposition products are likely to include:

-

Nitrogen oxides (NOx), such as NO₂ and N₂O

-

Carbon monoxide (CO) and carbon dioxide (CO₂)

-

Water (H₂O)

-

Methane (CH₄) and other small hydrocarbons

-

Nitrogen gas (N₂)

Photochemical Stability

Specific studies on the photochemical stability of this compound are lacking. However, the presence of the nitro group, which is a known chromophore, suggests that the compound may be susceptible to photolytic decomposition upon absorption of UV radiation.

The photochemistry of nitro compounds can be complex, often involving nitro-nitrite rearrangements or homolytic cleavage of the C-N or N-O bonds. For this compound, irradiation with UV light could potentially lead to the cleavage of the N-NO₂ bond, similar to the proposed thermal decomposition pathway.

Safe Handling and Storage

Given the potential for thermal instability and the known hazards of related nitro compounds, this compound should be handled with caution. The following are general safety recommendations:

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid contact with skin and eyes.

-

Avoid inhalation of any dust or vapors.

-

Use non-sparking tools and avoid sources of ignition, heat, and static discharge.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from heat, sunlight, and incompatible materials such as strong oxidizing agents and reducing agents.

-

Store in a tightly sealed container.

-

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, the following experimental protocols are recommended:

Thermal Stability Analysis

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

-

Hermetically seal the pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 5, 10, and 20 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature to determine the onset of decomposition and the enthalpy of decomposition.

-

-

Thermogravimetric Analysis (TGA):

-

Accurately weigh 5-10 mg of this compound into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the mass loss as a function of temperature to determine the decomposition temperature range.

-

Hydrolytic Stability Analysis

-

High-Performance Liquid Chromatography (HPLC) Method:

-

Prepare buffer solutions at various pH values (e.g., 2, 5, 7, 9, and 12).

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Add a small aliquot of the stock solution to each buffer solution to a final concentration suitable for HPLC analysis.

-

Incubate the solutions at a constant temperature (e.g., 25 °C, 40 °C, and 60 °C).

-

At specified time intervals, withdraw an aliquot from each solution and analyze by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

-

Calculate the degradation rate constants at each pH and temperature.

-

Caption: A general workflow for assessing the hydrolytic stability of this compound.

Conclusion

This compound is a molecule with a complex stability profile that is largely dictated by the presence of the N-nitro group. While its acid-catalyzed hydrolysis pathway is reasonably well understood, significant data gaps exist concerning its thermal and photochemical stability. The information presented in this guide, which combines specific findings with reasoned extrapolations from related compounds, provides a foundational understanding for researchers and professionals. It is imperative that further experimental investigations are conducted to fully characterize the stability and decomposition pathways of this compound to ensure its safe and effective use in future applications.

References

-

Challis, B. C., Rosa, E., & Iley, J. (1990). Kinetics and mechanism of the hydrolysis of N-methyl-N-nitroamides in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, (2), 179-184. [Link]

-

Challis, B. C., Rosa, E., & Iley, J. (1990). Kinetics and Mechanism of the Hydrolysis of N-Methyl-N-nitroamides in Aqueous Sulphuric Acid. RSC Publishing. [Link]

Sources

An In-depth Technical Guide to the Aza-Michael Reaction of N-Methylnitroacetamide with Acrylamide

Abstract

This technical guide provides a comprehensive overview of the putative aza-Michael reaction between N-methylnitroacetamide and acrylamide. While this specific reaction is not extensively documented in peer-reviewed literature, this guide extrapolates from established principles of conjugate addition reactions to propose a plausible mechanistic pathway. It is intended for researchers, scientists, and drug development professionals interested in the synthesis of novel functionalized amide scaffolds. The guide covers the theoretical mechanistic framework, a representative experimental protocol, safety considerations, and a discussion of the potential significance of the resulting γ-nitro-γ-lactam derivatives.

Introduction: The Synthetic Potential of the Aza-Michael Addition

The aza-Michael reaction, a nucleophilic conjugate addition of a nitrogen-based nucleophile to an electron-deficient alkene, stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] This atom-economical transformation is pivotal in the construction of a diverse array of biologically active molecules and synthetic intermediates.[3] Acrylamide, with its activated carbon-carbon double bond, is a competent Michael acceptor, readily undergoing reactions with various nucleophiles.[4]

This compound, on the other hand, presents an intriguing nucleophilic character. The presence of two electron-withdrawing groups—the nitro and the acetyl moieties—flanking the methylene group is expected to significantly acidify the α-protons, facilitating the formation of a stabilized carbanion. This carbanion can then act as a potent nucleophile in conjugate addition reactions.[5][6] The reaction between this compound and acrylamide is therefore postulated to proceed via an aza-Michael type mechanism, leading to the formation of a novel γ-nitro-γ-lactam scaffold. Such structures are of significant interest in medicinal chemistry due to the prevalence of the γ-lactam core in a wide range of pharmaceuticals and natural products.

Elucidation of the Reaction Mechanism

The reaction between this compound and acrylamide is anticipated to proceed via a base-catalyzed aza-Michael addition. The mechanism can be dissected into three key steps:

-

Deprotonation of this compound: In the presence of a suitable base, the acidic α-proton of this compound is abstracted to form a resonance-stabilized nitronate intermediate. The negative charge is delocalized over the α-carbon, the oxygen atoms of the nitro group, and the oxygen atom of the carbonyl group, enhancing the stability of the conjugate base and favoring its formation.

-

Nucleophilic Attack: The generated nitronate acts as a nucleophile, attacking the electron-deficient β-carbon of the acrylamide molecule in a conjugate addition fashion. This results in the formation of a new carbon-carbon bond and a transient enolate intermediate.

-

Protonation and Tautomerization: The enolate intermediate is then protonated by a proton source in the reaction medium, which could be the conjugate acid of the base used or a protic solvent, to yield the initial adduct. Subsequent intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carbonyl carbon of the acetamide moiety, followed by elimination of a water molecule, would lead to the formation of the final γ-nitro-γ-lactam product.

Catalysis Considerations:

The choice of catalyst is crucial for the success of this reaction. A non-nucleophilic organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (Et3N), is generally preferred to minimize side reactions.[1] The strength of the base should be sufficient to deprotonate the this compound without promoting the polymerization of acrylamide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Model reactions of acrylamide with selected amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methylnitroacetamide as a precursor in organic synthesis

An In-Depth Technical Guide to N-Methylnitroacetamide as a Precursor in Organic Synthesis

Authored by a Senior Application Scientist

In the landscape of modern organic synthesis, the strategic selection of precursors is paramount to achieving efficiency, selectivity, and novel molecular architectures. This compound, a versatile and reactive intermediate, has emerged as a valuable building block, particularly in the synthesis of nitrogen-containing compounds. Its unique electronic structure, characterized by an acidic α-proton and a reactive nitro group, provides a gateway to a diverse range of chemical transformations. This guide offers a comprehensive exploration of this compound, from its fundamental properties and synthesis to its practical application as a precursor in complex organic synthesis, with a focus on mechanistic understanding and field-proven protocols for researchers, scientists, and drug development professionals.

Core Characteristics and Safety Mandates

A thorough understanding of the physicochemical properties and safety protocols for this compound is non-negotiable for its successful and safe implementation in any laboratory setting.

Physicochemical Data Profile

The properties of this compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₃H₆N₂O₃ | N/A |

| Molecular Weight | 118.09 g/mol | N/A |

| Appearance | Expected to be a solid or oil | N/A |

| Melting Point | 26 - 28 °C (for N-Methylacetamide) | [1] |

| Boiling Point | 204 - 206 °C (for N-Methylacetamide) | [1] |

| Solubility | Freely soluble in water (for N-Methylacetamide) | [1] |

Note: Data for the parent compound N-Methylacetamide is provided for reference; properties of the nitrated derivative may vary.

Hazard Analysis and Safe Handling Protocol

This compound and its precursors are hazardous materials that demand strict adherence to safety protocols. The following guidelines are synthesized from established safety data sheets for structurally related compounds.[1][2][3]

Emergency Overview:

-

Health Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Suspected of damaging fertility or the unborn child.[1]

-

Physical Hazards: Forms explosive mixtures with air on intense heating.

Mandatory Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin Protection: Wear appropriate protective gloves (Nitrile rubber is recommended) and clothing to prevent skin exposure.[1][2]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

Storage and Handling:

-

Handling: Do not handle until all safety precautions have been read and understood.[1] Do not breathe dust or vapors.[2] Avoid contact with skin, eyes, and clothing.[2] Handle product only in a closed system or with appropriate exhaust ventilation.[1][2]

-

Storage: Store locked up in a dry, cool, and well-ventilated place.[1][2] Keep container tightly closed and store under an inert gas like nitrogen.[1] Keep away from heat, sparks, open flames, and other ignition sources.

-

Incompatible Materials: Strong oxidizing agents.[2]

First-Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][2]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Seek immediate medical attention.[1][2]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

-

Ingestion: Call a physician immediately. Clean mouth with water. Do not induce vomiting.[1][2]

Synthesis of this compound

The primary route for synthesizing this compound is through the nitration of its precursor, N-methylacetamide. This electrophilic substitution reaction requires careful control of conditions to ensure safety and optimal yield.

Reaction Mechanism: Electrophilic Nitration

The synthesis proceeds via the generation of the nitronium ion (NO₂⁺) from a mixture of nitric acid and a stronger acid, typically sulfuric acid or, in some protocols, trifluoroacetic anhydride (TFAA).[4][5] The N-methylacetamide then acts as a nucleophile, attacking the nitronium ion. The causality here is the activation of nitric acid by the stronger acid to form a potent electrophile capable of reacting with the amide.

Caption: Mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis via Nitration

This protocol is adapted from general nitration procedures for acetamides.[4][5] Extreme caution is required.

Materials:

-

N-Methylacetamide

-

Trifluoroacetic anhydride (TFAA)

-

Lithium nitrate (LiNO₃) or concentrated Nitric Acid

-

Acetonitrile (anhydrous)

-

Ice bath

-

Round-bottom flask with magnetic stirrer

-

Drying tube

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a drying tube, dissolve N-methylacetamide (1.0 eq) in anhydrous acetonitrile.

-

Cooling: Cool the solution to 0°C using an ice-salt bath. Precise temperature control is critical to prevent over-nitration and decomposition.

-

Electrophile Preparation: In a separate flask, cautiously prepare the nitrating agent. For the TFAA method, slowly add trifluoroacetic anhydride (1.5 eq) to a suspension of lithium nitrate (1.2 eq) in anhydrous acetonitrile at 0°C.[4] Stir for 30 minutes to generate trifluoroacetyl nitrate in situ.

-

Addition: Add the prepared nitrating agent dropwise to the cooled N-methylacetamide solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C. The slow addition helps to dissipate the exothermic heat of reaction.

-

Reaction: Stir the reaction mixture at 0°C for 2-4 hours, monitoring progress by TLC.

-

Quenching: Carefully pour the reaction mixture into a beaker of crushed ice and water to quench the reaction and precipitate the product.

-

Isolation: Collect the crude product by vacuum filtration, washing with cold water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Applications in Organic Synthesis

This compound's synthetic utility stems from its ability to act as a precursor to highly reactive intermediates, making it a valuable tool in constructing complex molecules, including energetic materials and heterocyclic scaffolds relevant to pharmaceuticals.[6][7][8]

Precursor to N,N'-Dimethyl-N,N'-dinitromethanediamine

A key application of this compound is in the synthesis of N,N'-dimethyl-N,N'-dinitromethanediamine, also known as 2,4-dinitro-2,4-diazapentane.[9][10] This compound is an energetic material and plasticizer. The synthesis involves the reaction of N-methylnitramine (derived from the hydrolysis of a related dinitrourea) with formaldehyde and an acid catalyst. While not a direct reaction of this compound itself, understanding its relationship to the core N-methylnitramine structure is crucial. The N-methylnitramine moiety is the key reactive component.

Caption: Synthesis pathway to an energetic material.

Role in Heterocyclic Synthesis

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry.[7][8] Nitro compounds, such as this compound, can serve as precursors for their synthesis. The nitro group can be reduced to an amine, which can then participate in cyclization reactions. Alternatively, the activated methylene group can be used to form C-C or C-N bonds.

Conceptual Workflow: Synthesis of a Substituted Pyrazole

This workflow illustrates how the this compound scaffold could be theoretically utilized.

-

Deprotonation: The acidic α-proton of this compound is removed with a non-nucleophilic base (e.g., LDA, NaH) to form a reactive carbanion. The choice of base is critical; it must be strong enough to deprotonate the α-carbon without attacking the carbonyl or nitro groups.

-

Condensation: The carbanion reacts with a suitable 1,3-dielectrophile, such as an α,β-unsaturated carbonyl compound, via a Michael addition.

-

Cyclization & Elimination: The intermediate undergoes an intramolecular condensation. Subsequent dehydration and tautomerization would yield the aromatic heterocyclic ring. The nitro group could then be reduced or modified in a later step.

Caption: Conceptual workflow for N-heterocycle synthesis.

Experimental Protocol (General):

-

Anion Formation: To a solution of this compound (1.0 eq) in anhydrous THF at -78°C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir for 1 hour at -78°C.

-

Electrophile Addition: Add the electrophilic partner (e.g., an α,β-unsaturated ketone) (1.0 eq) as a solution in THF. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate the desired intermediate.

-

Cyclization: The conditions for cyclization are highly substrate-dependent and may require heating, acidic, or basic catalysis to afford the final heterocyclic product.

Conclusion and Future Outlook

This compound is a precursor with significant, yet not fully exploited, potential in organic synthesis. Its value lies in the dual reactivity conferred by the nitro group and the adjacent acidic protons. While its application in the synthesis of energetic materials is established, its broader utility, particularly in the construction of pharmacologically relevant heterocycles, represents a promising frontier. Future research will likely focus on developing milder and more selective methods for its functionalization, expanding the toolkit available to synthetic chemists and accelerating the discovery of new molecular entities.

References

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC126130050&productDescription=N-METHYLACETAMIDE%2C+99%2B%25+ACROS+ORGANICS&vendorId=VN00032119&countryCode=US&language=en]

- SAFETY DATA SHEET - MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/271012]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.co.uk/gb/en/safetysheet.html?productName=126130250&productDescription=N-Methylacetamide%2C+99%2B%25%2C+for+synthesis]

- Wade, P. A., Paparoidamis, N., Miller, C. J., & Costa, S. A. (2022). Nitration reactions of N-methylacetamide, N-phenylacetamide, and pyrrolidine using TFAA and LiNO3. ResearchGate. [URL: https://www.researchgate.net/figure/Nitration-reactions-of-N-methylacetamide-N-phenylacetamide-and-pyrrolidine-using-TFAA_fig1_360122245]

- A Comparative Guide to the Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide and Other Nitrated Anilines. Benchchem. [URL: https://www.benchchem.com/product/b1031]

- Synthesis of N-Heterocycles. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/synthesis-of-n-heterocycles.shtm]

- n-METHYL ACETAMIDE CAS NO 79-16-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/2785_1.pdf]

- Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8934149/]

- N-methyl-N-(4-nitrophenyl)acetamide. LookChem. [URL: https://www.lookchem.com/N-methyl-N-4-nitrophenyl-acetamide/]

- N-Methyl Acetoacetamide Safety Data Sheet. Jubilant Ingrevia Limited. [URL: https://www.jubilantium.com/msds/N-Methyl%20Acetoacetamide.pdf]

- US4476322A - Synthesis of dimethylmethylene dinitramine. Google Patents. [URL: https://patents.google.

- Electrophilic Aromatic Substitution. University of Missouri–St. Louis. [URL: https://www.umsl.edu/chemistry/organic-chemistry/Experiment7.pdf]

- Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. MDPI. [URL: https://www.mdpi.com/2073-4344/12/1/74]

- Unconventional synthesis of nitrogenated heterocycles with potencial bioactive properties. ResearchGate. [URL: https://www.researchgate.net/publication/262575453_Unconventional_synthesis_of_nitrogenated_heterocycles_with_potencial_bioactive_properties]

- Methanediamine, N,N'-dimethyl-N,N'-dinitro-. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/25794]

- Synthesis of N-heterocycles from nitro compounds and alcohols. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-N-heterocycles-from-nitro-compounds-and-alcohols-Reaction-conditions-nitro_fig10_349071066]

- A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8537440/]

- (PDF) Nitration of Acetanilide. ResearchGate. [URL: https://www.researchgate.

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. N-Heterocycle synthesis [organic-chemistry.org]

- 7. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. US4476322A - Synthesis of dimethylmethylene dinitramine - Google Patents [patents.google.com]

- 10. Methanediamine, N,N'-dimethyl-N,N'-dinitro- | C3H8N4O4 | CID 25794 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Significance of N-Methylnitroacetamide in Reactivity Studies

An In-Depth Technical Guide to the Theoretical Study of N-Methylnitroacetamide Reactivity

This compound (NMNA) presents a fascinating molecular scaffold for theoretical investigation. As a molecule incorporating both a nitro group (-NO₂) and an N-methylated amide functionality, it serves as a fundamental model system for understanding the complex reactivity of more sophisticated energetic materials and pharmaceutical intermediates. The electronic interplay between the electron-withdrawing nitro group and the amide system governs its stability, decomposition pathways, and overall reactivity. This guide provides a comprehensive overview of the theoretical approaches used to dissect these properties, offering researchers a robust framework for computational analysis. We will explore the plausible decomposition mechanisms of NMNA by drawing analogies from well-studied related systems and detail the computational protocols required to validate these hypotheses.

Part 1: The Theoretical Framework for Assessing Reactivity

Modern computational chemistry provides an indispensable toolkit for exploring reaction mechanisms at the molecular level.[1][2] Among the various methods, Density Functional Theory (DFT) has emerged as a powerful and efficient approach for studying the electronic structure and reactivity of molecules like NMNA.

Pillar of Study: Density Functional Theory (DFT)

DFT calculations allow us to model the electron density of a system to determine its energy, geometry, and other properties. The choice of functional and basis set is critical for obtaining accurate and reliable results.[3][4][5]

-

Functionals: Hybrid functionals such as B3LYP and B3PW91 are frequently employed as they provide a good balance between computational cost and accuracy for organic molecules.[3][4] For studying transition states and non-covalent interactions, dispersion-corrected functionals (e.g., B3PW91-D3BJ) are often necessary.[3][5][6]

-

Basis Sets: Pople-style basis sets (e.g., 6-311+G(3df,2p)) and Ahlrichs-type basis sets (e.g., def2-TZVP) are commonly used to provide the flexibility needed for an accurate description of the electronic distribution, especially around electronegative atoms like nitrogen and oxygen.[3][4][6]

By applying these methods, we can construct a detailed potential energy surface for the reactions of NMNA, identifying stable molecules (reactants, products) as minima and transition states as first-order saddle points. This allows for the calculation of key kinetic and thermodynamic parameters, such as activation energies (Ea) and reaction enthalpies (ΔH), which are crucial for predicting the feasibility of a given reaction pathway.

Part 2: Proposed Unimolecular Decomposition Mechanisms of NMNA

While direct experimental and theoretical literature on this compound is limited, we can propose several plausible decomposition pathways based on established mechanisms for related aliphatic nitro compounds and N-substituted amides.[3][7][8]

Mechanism A: Homolytic N–NO₂ Bond Cleavage

The weakest bond in many nitro compounds is the N–NO₂ or C–NO₂ bond. The initial and most straightforward decomposition step is often the homolytic cleavage of the N–NO₂ bond to yield two radical species. This radical pathway is common in the gas-phase thermolysis of many energetic materials.[7][8]

Mechanism B: Nitro-Nitrite Isomerization

A competing initial step is the isomerization of the nitro group to a nitrite group, followed by the cleavage of the O–NO bond. This pathway typically has a lower activation barrier than direct C–NO₂ cleavage in some aliphatic nitroalkanes and can be a dominant channel at lower temperatures.[7]

Mechanism C: Six-Membered Ring Transition State (H-Abstraction)

Drawing analogy from the thermal decomposition of N-substituted diacetamides, a concerted mechanism involving a six-membered transition state is highly probable.[3][4][5][6] In this pathway, an α-hydrogen from the acetyl methyl group is abstracted by an oxygen atom of the nitro group, leading to the elimination of nitrous acid (HONO) and the formation of N-methyl-ketenimine. The participation of the nitrogen lone-pair electrons is crucial in this type of reaction.[5]

Below is a diagram illustrating these proposed primary decomposition pathways.

Caption: Proposed primary decomposition pathways for this compound.

Part 3: A Validated Protocol for Computational Reactivity Studies

To theoretically investigate the reactivity of this compound, a systematic and self-validating computational workflow must be employed. This protocol ensures that the calculated results are reliable and physically meaningful.

Step-by-Step Computational Workflow

-

Geometry Optimization of Reactant and Products:

-

Action: Construct the 3D structure of the NMNA reactant and all expected final products for each proposed mechanism.

-

Method: Perform geometry optimization calculations using a chosen DFT functional and basis set (e.g., B3PW91-D3BJ/def2-TZVP).[3][6]

-

Validation: Confirm that the optimized structures correspond to true energy minima by performing a frequency calculation. The absence of any imaginary frequencies validates the structure as a stable point on the potential energy surface.

-

-

Transition State (TS) Searching:

-

Action: For each proposed mechanism, locate the corresponding transition state structure.

-

Method: Use a TS optimization algorithm, such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods (e.g., QST2, QST3 in Gaussian). An initial guess for the TS geometry is required.

-

Validation: A frequency calculation must be performed on the optimized TS geometry. A true first-order saddle point (i.e., a valid transition state) will have exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate.

-

-

Reaction Pathway Verification:

-

Action: Confirm that the located transition state connects the intended reactant and product(s).

-

Method: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS geometry. The IRC calculation follows the reaction path in both the forward and reverse directions, downhill from the transition state.

-

Validation: A successful IRC calculation will terminate at the optimized geometries of the reactant on one side and the product(s) on the other, confirming the entire elementary reaction step.

-

-

Calculation of Energetics and Thermodynamic Properties:

-

Action: Calculate the activation energy (Ea) and the overall reaction energy (ΔE).

-

Method: The electronic energies of the reactant, TS, and product(s) are obtained from the optimized and frequency-checked calculations. Zero-point vibrational energy (ZPVE) corrections from the frequency calculations should be included for higher accuracy.

-

Activation Energy (Ea) = E(TS) + ZPVE(TS) - [E(Reactant) + ZPVE(Reactant)]

-

Reaction Energy (ΔE) = E(Products) + ZPVE(Products) - [E(Reactant) + ZPVE(Reactant)]

-

-

Validation: Compare the calculated activation energies for the different proposed pathways. The pathway with the lowest activation energy is predicted to be the kinetically favored mechanism under thermal conditions.

-

The following diagram outlines this self-validating computational workflow.

Caption: A self-validating workflow for computational reactivity studies.

Part 4: Data Presentation and Interpretation

To effectively communicate the results of a theoretical study, quantitative data should be summarized in a clear and structured format.

Table 1: Comparison of Theoretical Methods for Reactivity Studies

| Parameter | Recommended Options | Rationale |

| DFT Functionals | B3PW91, CAM-B3LYP, X3LYP | Provide a robust description of electronic effects in similar N-substituted amide systems.[3][4][5] |

| Dispersion Correction | D3BJ (Becke-Johnson damping) | Crucial for accurately modeling non-covalent interactions, particularly within transition states.[3][5] |

| Basis Sets | 6-311+G(d,p), def2-TZVP | Offer a good compromise between accuracy and computational cost for obtaining reliable thermodynamic parameters.[3][4][5] |

| Software Packages | Gaussian16, ORCA, Spartan | Industry-standard software for performing high-level quantum chemical calculations.[3][5] |

Table 2: Hypothetical Calculated Energetics for NMNA Decomposition (kJ/mol)

| Mechanism | Description | Predicted Activation Energy (Ea) | Reaction Enthalpy (ΔH) |

| A | Homolytic N–NO₂ Cleavage | High | Endothermic |

| B | Nitro-Nitrite Isomerization | Moderate-High | Slightly Endothermic |

| C | H-Abstraction via 6-Membered TS | Moderate | Near-Thermoneutral or Exothermic |

Note: The values in Table 2 are hypothetical and serve as an example of how to present final data. Actual values must be derived from rigorous calculations as outlined in the protocol.

Based on studies of analogous systems, it is plausible that Mechanism C, the concerted H-abstraction, would present a lower activation barrier compared to the high-energy radical-forming homolytic cleavage (Mechanism A).[6] Computational studies are essential to confirm this hypothesis for this compound.

Conclusion and Future Outlook

This guide has outlined a comprehensive theoretical framework for investigating the reactivity of this compound. By leveraging established computational methodologies like Density Functional Theory and drawing mechanistic insights from analogous chemical systems, researchers can construct a detailed picture of the potential energy surface governing NMNA's decomposition. The provided step-by-step, self-validating protocol serves as a robust blueprint for conducting such an investigation, from initial geometry optimization to the final calculation of reaction energetics.

Future theoretical work should focus on executing this protocol to calculate the precise activation barriers for the proposed pathways. Furthermore, solvent effects could be incorporated using implicit (e.g., PCM) or explicit solvent models to understand NMNA's reactivity in solution. The insights gained from these theoretical studies will not only elucidate the fundamental chemistry of this molecule but also contribute to the broader understanding of reactivity in related energetic and pharmaceutical compounds.

References

- Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory.

- Computational Study of the Kinetics and Mechanism of Gas-Phase Decomposition of N-diacetamides Using Density Functional Theory. Preprints.org.

- Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory.

- Thermal Decomposition of Aliphatic Nitro-compounds.

- Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. MDPI.

- Reactive nitrogen species reactivities with nitrones: theoretical and experimental studies. Source not available.

- DFT Study on Mechanisms of the N2O Direct Catalytic Decomposition over Cu-ZSM-5: The Detailed Investigation on NO Form

- New computational chemistry techniques accelerate the prediction of molecules and m

- Thermal stabilization of N-methyl-2-pyrrolidone.

- Mechanism of Methanol Decomposition on the Pt 3 Ni(111) Surface: DFT Study. Source not available.

- Computational Chemistry Research | MorDOR Lab | Chemistry with Dr. G. YouTube.

- Synthesis and NMR Characteristics of N-acetyl-4-nitro, N-acetyl-5-nitro, N-acetyl-6-nitro and N-acetyl-7-nitrotryptophan Methyl Esters. PubMed.

- The theoretical investigation of global reactivity descriptors, NLO behaviours and bioactivity scores of some norbornadiene deriv

- Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)

- Experimental and Theoretical Investigation of the Reaction of NH2 with NO at Very Low Temperatures.

- Thermal decomposition of n-propyl and n-butyl nitrates: kinetics and products. Source not available.

- A kinetic study on the thermal degradation of N,N,N-trimethylchitosan.

- Studying Reactivity Relationships of Copolymers N-naphthylacrylamide with (Acrylicacid and Methylacryl

Sources

- 1. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT NSE [nse.mit.edu]

- 2. youtube.com [youtube.com]

- 3. Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. caprysses.fr [caprysses.fr]

An In-depth Technical Guide to the Computational Chemistry Analysis of N-Methylnitroacetamide

Abstract

This technical guide provides a comprehensive framework for the computational analysis of N-Methylnitroacetamide, a molecule of interest in the fields of energetic materials and medicinal chemistry. In the absence of extensive experimental data, this document outlines a robust theoretical approach, leveraging established computational methodologies to predict its structural, spectroscopic, and dynamic properties. By detailing protocols for Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, this guide serves as a valuable resource for researchers and professionals engaged in the study of small nitro-containing organic compounds. The methodologies presented herein are grounded in the analysis of analogous molecules, such as N-methylacetamide, and are designed to yield high-confidence theoretical data that can inform and direct future experimental investigations.

Introduction: The Significance of this compound

This compound (C₃H₆N₂O₃) is a small organic molecule featuring both an amide and a nitro functional group.[1] This unique combination of functionalities imparts a distinct electronic and chemical character, making it a subject of interest for both its potential energetic properties, due to the nitro group, and its relevance as a simple model for understanding the behavior of more complex nitro-containing pharmaceuticals. The strong electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity and intermolecular interactions.[2][3]

Computational chemistry provides a powerful and cost-effective avenue to explore the molecular properties of this compound, offering insights that are often challenging to obtain through experimental means alone. This guide details a systematic computational workflow designed to elucidate its key characteristics.

Theoretical Framework and Computational Workflow

The computational investigation of this compound is structured to provide a multi-faceted understanding of the molecule, from its gas-phase properties to its behavior in a condensed-phase environment. The workflow is designed to be self-validating, where results from one computational method can inform and corroborate the findings of another.

Computational Workflow Diagram

Caption: A comprehensive workflow for the computational analysis of this compound.

Density Functional Theory (DFT) Analysis

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying molecules of the size of this compound.

Geometry Optimization

Objective: To determine the most stable three-dimensional structure of this compound.

Protocol:

-

Initial Structure: The initial 3D structure of this compound is constructed using a molecular builder.

-

Functional and Basis Set Selection: The choice of functional and basis set is critical for accurate results, especially for nitro compounds.

-

Functional: The B3LYP hybrid functional is a robust choice for general-purpose calculations. For higher accuracy in thermochemistry, the G4 composite method is recommended.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing the diffuse electron density of the nitro group and potential non-covalent interactions. The (d,p) specifies polarization functions, which allow for more flexibility in the description of bonding.

-

-

Optimization Algorithm: A quasi-Newton optimization algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is employed to find the minimum energy geometry.

-

Convergence Criteria: The optimization is considered converged when the forces on the atoms and the energy change between steps fall below predefined thresholds.

Vibrational Frequency Analysis

Objective: To predict the infrared (IR) and Raman spectra of this compound and to confirm that the optimized geometry corresponds to a true energy minimum.

Protocol:

-

Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

-

Spectral Prediction: The calculated vibrational frequencies and their corresponding intensities are used to generate the theoretical IR and Raman spectra.

-

Scaling Factors: It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the functional. The appropriate scaling factor for the chosen level of theory should be obtained from the literature.

Predicted Vibrational Frequencies (Unscaled) and Assignments:

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| N-H Stretch | Amide | ~3400 | Medium | Low |

| C-H Stretch (asymmetric) | Methyl | ~3000 | Medium | Medium |

| C-H Stretch (symmetric) | Methyl | ~2900 | Medium | High |

| C=O Stretch (Amide I) | Amide | ~1680 | Strong | Medium |

| NO₂ Stretch (asymmetric) | Nitro | ~1550 | Strong | Low |

| N-H Bend (Amide II) | Amide | ~1500 | Medium | Medium |

| NO₂ Stretch (symmetric) | Nitro | ~1350 | Strong | High |

| C-N Stretch | Amide | ~1250 | Medium | Medium |

| C-N Stretch | Nitro | ~850 | Strong | Low |

Note: These are predicted values and require experimental validation. The assignments are based on characteristic group frequencies and comparison with analogous molecules like N-methylacetamide.[4]

NMR Chemical Shift Calculation

Objective: To predict the ¹H and ¹³C NMR chemical shifts of this compound.

Protocol:

-

GIAO Method: The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR chemical shifts.

-

Calculation Setup: The calculation is performed on the B3LYP/6-311++G(d,p) optimized geometry.

-

Referencing: The calculated absolute shieldings are converted to chemical shifts by referencing them to the shieldings of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (N-CH₃) | 2.8 - 3.2 | Doublet |

| ¹H (C-CH₂) | 4.5 - 5.0 | Singlet |

| ¹H (N-H) | 7.0 - 8.0 | Broad Singlet |

| ¹³C (N-CH₃) | 25 - 30 | - |

| ¹³C (C=O) | 170 - 175 | - |

| ¹³C (CH₂) | 60 - 70 | - |

Note: The exact chemical shifts are sensitive to the solvent environment. These predictions are for the gas phase.

Electronic Structure Analysis

Objective: To investigate the electronic properties of this compound, including the frontier molecular orbitals (HOMO and LUMO) and the electrostatic potential (ESP).

Protocol:

-

Orbital Energy Calculation: The energies of the HOMO and LUMO are obtained from the DFT calculation. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability.

-

ESP Surface Generation: The electrostatic potential is mapped onto the electron density surface to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Expected Electronic Properties:

-

HOMO-LUMO Gap: A significant HOMO-LUMO gap is expected, indicating a relatively stable molecule. The HOMO is likely to be localized on the amide group, while the LUMO will likely have significant contributions from the nitro group.

-

Electrostatic Potential: The ESP map is predicted to show a negative potential around the oxygen atoms of the nitro and carbonyl groups, indicating their nucleophilic character. A positive potential is expected around the amide hydrogen, highlighting its acidic nature.

Molecular Dynamics (MD) Simulation

MD simulations provide a means to study the dynamic behavior of this compound in a more realistic, solvated environment.

System Setup and Equilibration

Objective: To prepare a solvated system of this compound for a production MD simulation.

Protocol:

-

Force Field Parametrization: A suitable force field, such as GROMOS or AMBER, is chosen. The partial charges and other parameters for this compound need to be derived, often using quantum mechanical calculations (e.g., RESP fitting to the B3LYP/6-311++G(d,p) electrostatic potential).

-

Solvation: A single this compound molecule is placed in the center of a periodic box of water molecules (e.g., TIP3P or SPC/E water model).

-

Energy Minimization: The energy of the entire system is minimized to remove any unfavorable contacts.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 298 K) and then equilibrated at constant pressure (e.g., 1 atm) to achieve a stable density. This is typically done in two stages: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

MD Simulation Workflow Diagram

Caption: A typical workflow for setting up and running a molecular dynamics simulation.

Production Simulation and Analysis

Objective: To simulate the behavior of this compound in an aqueous solution and analyze its interactions with the solvent.

Protocol:

-

Production Run: A long MD simulation (e.g., 100 ns) is performed in the NPT ensemble, during which the trajectory of all atoms is saved at regular intervals.

-

Trajectory Analysis: The saved trajectory is analyzed to extract various properties:

-

Radial Distribution Functions (RDFs): To characterize the solvation shell structure around specific atoms of this compound.

-

Hydrogen Bond Analysis: To quantify the number and lifetime of hydrogen bonds between this compound and water molecules.

-

Root Mean Square Deviation (RMSD) and Fluctuation (RMSF): To assess the conformational stability and flexibility of the molecule.

-

Expected Dynamic Behavior:

-

Solvation Shell: The RDFs are expected to show well-defined solvation shells of water molecules around the polar groups (amide and nitro).

-

Hydrogen Bonding: The amide N-H group is expected to act as a hydrogen bond donor, while the carbonyl and nitro oxygens will act as hydrogen bond acceptors. The dynamics of these hydrogen bonds will provide insights into the molecule's interaction with its environment.

Conclusion and Future Directions